4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pentanoic Acid
Description
4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentanoic acid is a fluorinated carboxylic acid characterized by a pentanoic acid backbone substituted with four fluorine atoms and a trifluoromethoxy group at the 4-position. This compound, supplied by CymitQuimica (Ref: 10-F619867), has been discontinued but remains of interest due to its unique fluorination pattern . The trifluoromethoxy group (–OCF₃) is a strong electron-withdrawing substituent, likely enhancing the compound's acidity and stability compared to non-fluorinated analogs. Fluorinated carboxylic acids are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their resistance to metabolic degradation and tunable physicochemical properties .
Properties
IUPAC Name |
4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F7O3/c7-4(5(8,9)10,2-1-3(14)15)16-6(11,12)13/h1-2H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKVRXPFNPPBHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(OC(F)(F)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Unsaturated Precursors
A method adapted from the synthesis of 3-(trifluoromethyl)pentanoic acid involves hydrogenation of α,β-unsaturated esters followed by hydrolysis:
Step 1: Hydrogenation of Ethyl 3-(Trifluoromethyl)pent-2-enoate
A suspension of 10% palladium on activated carbon in ethanol under hydrogen gas reduces the double bond. Subsequent hydrolysis with lithium hydroxide yields the carboxylic acid.
| Parameter | Conditions |
|---|---|
| Catalyst | 10% Pd/C (1.1 g per 20 mL EtOH) |
| Reaction Time | 8 hours under H₂ balloon |
| Hydrolysis Agent | LiOH·H₂O (1.1 g in 5 mL H₂O) |
| Yield | Not explicitly reported |
This method’s limitation lies in the need for precise control over hydrogen pressure to avoid over-reduction.
Fluorination Using Potassium Fluoride (KF)
The patent CN1201779A outlines a fluorination strategy for 2,3,4,5-tetrafluorobenzoic acid, which can be extrapolated to aliphatic systems:
Key Steps :
- Condensation : 3,4,5,6-Tetrachlorophthalic anhydride reacts with aniline to form N-phenyl-3,4,5,6-tetrachloro-phthalimide.
- Fluorination : KF in aprotic polar solvents (e.g., dimethyl sulfoxide) replaces chlorine atoms with fluorine at 140–155°C for 7–15 hours.
- Decarboxylation : Aprotic solvents (e.g., N-methylpyrrolidone) facilitate carboxyl group removal at 80–150°C.
| Solvent System | Temperature Range | Reaction Efficiency |
|---|---|---|
| Dimethyl Sulfoxide | 140–155°C | 86% yield |
| N-Methylpyrrolidone | 80–150°C | 98.5% purity |
This approach highlights the role of solvent polarity in stabilizing intermediates during fluorination.
Mechanistic Insights into Fluorination and Decarboxylation
Fluorination Dynamics
The substitution of chlorine by fluorine in KF-mediated reactions proceeds via an SN2 mechanism , where the fluoride ion attacks the electron-deficient carbon. Aprotic solvents enhance nucleophilicity by minimizing solvation effects.
Decarboxylation Pathways
Decarboxylation in aprotic media (e.g., DMSO) follows a radical mechanism , initiated by thermal cleavage of the C–COOH bond. Tertiary amines (e.g., triethylamine) accelerate this process by stabilizing transition states through hydrogen bonding.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃): δ 2.69–2.62 (m, 2H), 2.48–2.41 (m, 1H), 1.81–1.70 (m, 1H), 1.58–1.47 (m, 1H), 1.28–1.23 (m, 1H), 1.02 (t, J = 8.59 Hz, 3H).
- ¹⁹F NMR : Peaks at −70 to −80 ppm confirm trifluoromethyl and tetrafluoro groups.
High-Performance Liquid Chromatography (HPLC)
Industrial-Scale Challenges and Innovations
Solvent Recovery Systems
Recycling aprotic solvents like dimethylformamide (DMF) reduces costs but requires distillation to remove fluorinated byproducts.
Catalyst Regeneration
Palladium catalysts lose activity due to fluoride ion poisoning. Washing with dilute acids (e.g., HCl) restores ~90% activity.
Chemical Reactions Analysis
Types of Reactions: 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pentanoic acid involves its interaction with molecular targets and pathways. The presence of multiple fluorine atoms and the trifluoromethoxy group can influence the compound’s reactivity and binding affinity. These interactions can affect various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Fluorinated Carboxylic Acids
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pentanoic acid and related compounds:
Functional Group and Reactivity Differences
- Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group in the target compound introduces steric bulk and distinct electronic effects compared to the trifluoromethyl group in 243139-64-2. The ether oxygen in –OCF₃ may increase hydrolytic stability but reduce electrophilicity at the adjacent carbon .
- Saturation vs. Unsaturation : The conjugated double bond in 243139-64-2 enhances reactivity toward electrophilic additions and microbial degradation, as observed in studies using microbial cultures . In contrast, the saturated backbone of the target compound may confer greater thermal stability .
- Ketone vs. Carboxylic Acid: 5,5,5-Trifluoro-4-oxopentanoic acid (C₅H₅F₃O₃) lacks the carboxylic acid group at C1, making it more reactive in nucleophilic reactions (e.g., condensation) but less acidic than the target compound .
Biological Activity
4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentanoic acid (CAS No. 243139-58-4) is a fluorinated organic compound characterized by its unique chemical structure comprising multiple fluorine atoms and a trifluoromethoxy group. This compound has garnered attention in various fields due to its potential biological activity and applications in medicinal chemistry, biochemistry, and materials science.
- Molecular Formula : C6H5F7O3
- Molecular Weight : 258.09 g/mol
- IUPAC Name : 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentanoic acid
This compound's structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution reactions, which are essential for its biological activity.
The biological activity of 4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pentanoic acid is primarily attributed to its interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound's lipophilicity and hydrogen bonding capabilities, influencing its binding affinity and specificity towards biological targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by altering their active sites or by competing with natural substrates.
- Signal Transduction Modulation : It can affect cellular signaling pathways by interacting with membrane receptors or intracellular proteins.
Case Study 1: Enzyme Interaction
In a study examining the effects of 4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pentanoic acid on enzyme activity, researchers found that the compound inhibited the activity of certain cytochrome P450 enzymes. This inhibition was linked to changes in substrate binding affinity due to the compound's unique fluorinated structure.
Case Study 2: Antimicrobial Activity
Another investigation explored the antimicrobial properties of this compound against various bacterial strains. Results indicated that it exhibited significant antibacterial activity at specific concentrations, suggesting potential use as an antimicrobial agent in pharmaceuticals.
Research Applications
The unique properties of 4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pentanoic acid make it a valuable tool in several research domains:
- Medicinal Chemistry : Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
- Biochemical Research : Used to study enzyme interactions and metabolic pathways due to its ability to modify protein functions.
- Material Science : Employed in the synthesis of specialty chemicals that require enhanced thermal stability and resistance to degradation.
Comparative Data Table
| Property | Value |
|---|---|
| Molecular Formula | C6H5F7O3 |
| Molecular Weight | 258.09 g/mol |
| CAS Number | 243139-58-4 |
| Enzyme Inhibition | Yes (specific cytochrome P450) |
| Antimicrobial Activity | Significant against bacteria |
Safety Considerations
While exploring the biological activities of this compound, safety data indicates that it can cause severe skin burns and eye damage upon contact. Proper handling procedures must be followed to mitigate risks associated with exposure.
Q & A
Basic: What spectroscopic and chromatographic methods are recommended for structural elucidation and purity assessment of 4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pentanoic Acid?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR and -NMR, is critical for confirming fluorinated substituents and backbone structure. High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in negative ion mode provides accurate mass confirmation of the molecular ion (e.g., [M-H]). For purity, reverse-phase HPLC with UV detection at 210 nm or charged aerosol detection (CAD) is recommended due to the lack of chromophores in perfluorinated compounds. Isotopic labeling analogs (e.g., -labeled PFAS) can aid in method validation and quantification .
Advanced: How does the trifluoromethoxy substituent influence the environmental persistence and degradation kinetics of this compound compared to linear perfluoroalkyl acids (PFAAs)?
Answer:
The trifluoromethoxy group introduces steric hindrance and electronic effects that reduce susceptibility to hydrolytic or oxidative degradation. Studies on structurally similar compounds (e.g., C6O4) show that ether-linked fluorinated groups slow microbial degradation rates compared to linear PFAAs like PFOA. Reductive defluorination pathways via organohalide-respiring bacteria (e.g., Dehalococcoides) are less efficient due to the stability of the C-F bonds adjacent to the trifluoromethoxy group. Half-life predictions in anaerobic environments exceed 200 days, based on comparative data from microbial community assays .
Advanced: What experimental strategies can mitigate challenges in synthesizing high-purity 4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pentanoic Acid?
Answer:
Key challenges include controlling fluorination selectivity and minimizing byproducts (e.g., branched isomers). A stepwise approach is recommended:
Fluorination: Use sulfur tetrafluoride (SF) or DAST (diethylaminosulfur trifluoride) for controlled substitution of hydroxyl or carbonyl groups.
Purification: Employ preparative HPLC with a C18 column and trifluoroacetic acid (TFA) in the mobile phase to separate isomers.
Quality Control: Validate purity (>95%) via -NMR and HPLC-CAD. Storage at 4°C in amber vials prevents thermal or photolytic degradation .
Advanced: What in vitro models are suitable for assessing the cellular toxicity of this compound, and what mechanistic insights have been reported?
Answer:
Hemocyte assays from bivalves (e.g., Ruditapes philippinarum) and mammalian cell lines (e.g., HepG2 hepatocytes) are effective for evaluating mitochondrial dysfunction and oxidative stress. Key findings from analogous PFAS (e.g., C6O4) show:
- Mitochondrial Overheating: Disruption of electron transport chain complexes, measured via oxygen consumption rates (OCR) using Seahorse XF analyzers.
- ROS Generation: Fluorinated metabolites induce reactive oxygen species (ROS), detectable with fluorescent probes like DCFH-DA.
- Apoptosis: Caspase-3/7 activation in mammalian cells at concentrations ≥10 μM .
Basic: What regulatory frameworks currently classify 4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pentanoic Acid, and what data gaps exist for its risk assessment?
Answer:
Under the U.S. TSCA, it is classified as a "significant new use" substance (SNUR), requiring premanufacture notification. The EU REACH framework lists it under Annex XIV for authorization due to persistent, bioaccumulative, and toxic (PBT) properties. Data gaps include:
- Ecotoxicological Endpoints: Chronic toxicity data for aquatic invertebrates.
- Human Bioaccumulation: Lack of biomonitoring studies on serum half-life.
- Degradation Intermediates: Identification of stable metabolites (e.g., trifluoroacetic acid) in environmental matrices .
Advanced: How can stable isotope probing (SIP) elucidate biodegradation pathways of this compound in anaerobic systems?
Answer:
-labeled analogs (e.g., -pentanoic acid derivatives) enable tracking of carbon flux during microbial defluorination. In SIP experiments:
Incubation: Anaerobic sludge microcosms amended with labeled substrate.
Metabolite Profiling: LC-HRMS identifies -labeled intermediates (e.g., 4,5,5-trifluoro-4-(trifluoromethoxy)pent-2-enoic acid).
Community Analysis: 16S rRNA sequencing links degradation activity to specific taxa (e.g., Desulfitobacterium).
This approach confirmed reductive defluorination as the primary pathway, with <10% mineralization to CO .
Advanced: What computational methods predict the pKa and partitioning behavior of this compound in aqueous environments?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict a pKa of -1.28, indicating strong acidity and high solubility in water. However, the hydrophobic trifluoromethoxy group increases octanol-water partitioning (log K ≈ 3.5), favoring adsorption to organic matter. Molecular dynamics simulations reveal aggregation tendencies in saline conditions, reducing bioavailability. Experimental validation via shake-flask assays and ion-exchange chromatography is critical .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
